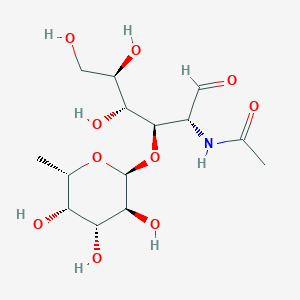

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO10/c1-5-9(20)11(22)12(23)14(24-5)25-13(10(21)8(19)4-17)7(3-16)15-6(2)18/h3,5,7-14,17,19-23H,4H2,1-2H3,(H,15,18)/t5-,7-,8+,9+,10+,11+,12-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWJUIXDZSJZHH-MYCHVAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967068 | |

| Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52630-68-9 | |

| Record name | 2-(Acetylamino)-2-deoxy-3-O-(6-deoxy-α-L-galactopyranosyl)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052630689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-(6-deoxyhexopyranosyl)-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-fucopyranosyl-2-acetamido-2-deoxyglucopyranose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Halide Ion-Catalyzed Condensation

A seminal chemical method involves the condensation of 2,3,4-tri-O-benzyl-α-L-fucopyranosyl bromide with benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside under halide ion catalysis. The reaction proceeds in a dichloromethane–N,N-dimethylformamide (DMF) solvent system, facilitated by tetraethylammonium bromide (TEAB) as a phase-transfer catalyst and diisopropylethylamine (DIPEA) as a base. Molecular sieves are employed to sequester water, ensuring anhydrous conditions critical for minimizing hydrolysis.

Reaction Conditions and Yield

-

Donor : 2,3,4-Tri-O-benzyl-α-L-fucopyranosyl bromide

-

Acceptor : Benzyl 2-acetamido-3,6-di-O-benzyl-α-D-glucopyranoside

-

Catalyst : TEAB (10 mol%)

-

Base : DIPEA (2 equiv)

-

Solvent : Dichloromethane:DMF (4:1 v/v)

-

Temperature : Room temperature (25°C)

-

Reaction Time : 24 hours

This method achieves an 82% yield of the protected disaccharide intermediate, which is subsequently subjected to hydrogenolysis using palladium on carbon (Pd/C) in methanol. Deprotection affords crystalline Fuc-α-1,3-GlcNAc in 90% yield. Nuclear magnetic resonance (NMR) and mass spectrometry confirm the regiospecific α-1,3 linkage, with no detectable β-anomers or side products.

Enzymatic Transglycosylation Methods

Enzymatic approaches leverage the specificity of glycosidases or glycosyltransferases to form α-1,3 linkages under mild aqueous conditions, avoiding the need for protecting groups.

Lactobacillus casei AlfB Fucosidase

The recombinant α-L-fucosidase AlfB from Lactobacillus casei offers enhanced specificity for synthesizing Fuc-α-1,3-GlcNAc. Using pNP-Fuc as the donor and GlcNAc as the acceptor, the enzyme achieves a transglycosylation efficiency 7.7-fold higher than its hydrolytic activity.

Key Reaction Metrics

-

Donor : pNP-Fuc (50 mM)

-

Acceptor : GlcNAc (200 mM)

-

Enzyme : AlfB (50 U/mL)

-

Buffer : 100 mM sodium phosphate (pH 7.0)

-

Temperature : 42°C

-

Reaction Time : 60 minutes

Under these conditions, AlfB produces Fuc-α-1,3-GlcNAc with a 23% yield, as quantified by NMR integration. The absence of byproducts is attributed to the enzyme’s strict regioselectivity, which avoids off-target linkages.

Comparative Analysis of Synthesis Methods

The table below summarizes the efficacy of chemical and enzymatic methods:

Advantages and Limitations

-

Chemical Synthesis : Offers high yields and scalability but requires toxic solvents and protective group manipulation.

-

Enzymatic Methods : Eco-friendly and regiospecific but face challenges in enzyme stability and lower yields.

Chemical Reactions Analysis

Types of Reactions

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as periodate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles or electrophiles in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates.

Biology: Studied for its role in cell-cell recognition and signaling.

Medicine: Investigated for its potential in developing therapeutic agents for immune-related diseases.

Industry: Utilized in the production of glycoproteins and other glycosylated products.

Mechanism of Action

The mechanism of action of 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose involves its interaction with specific receptors and proteins in the body. It binds to lectins and other carbohydrate-binding proteins, facilitating cell-cell communication and immune responses. The molecular targets include various glycoproteins and glycolipids on the cell surface .

Comparison with Similar Compounds

Structural and Functional Differences

Key Findings

Linkage Position and Sugar Specificity: The 1→3 linkage in 3-O-Fucopyranosyl-GlcNAc distinguishes it from 4-O-linked analogs (e.g., 4-O-GlcNAc-Galactose). This positional variation significantly impacts enzyme recognition, as seen in fucosyltransferases that exclusively process α(1→3) linkages . Substitution of fucose with galactose (e.g., 3-O-Galactosyl-GlcNAc) alters binding specificity, making it a substrate for galactosyltransferases instead .

Functional Group Modifications :

- Fluorination at C2 (F-maltose) enhances metabolic stability, enabling its use in tracking carbohydrate processing via positron emission tomography (PET) .

- Benzyl and acetyl protecting groups (e.g., in and derivatives) improve solubility and control reactivity during synthetic glycosylation steps .

Biological Implications: 3-O-Fucopyranosyl-GlcNAc is implicated in cancer progression, where overexpression of α(1→3)-fucosylated epitopes correlates with tumor metastasis . 4-O-linked analogs, such as 4-O-GlcNAc-Galactose, are associated with bacterial adhesion mechanisms (e.g., pneumococcal attachment to glycoconjugate receptors) .

Biological Activity

3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose (Fuc2Ac) is a fucosylated derivative of N-acetylglucosamine, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial properties, effects on cellular processes, and implications in medical research.

Chemical Structure and Properties

Fuc2Ac has the molecular formula and is characterized by the presence of a fucose sugar attached to an acetylated glucosamine backbone. Its structural configuration contributes to its biological interactions.

Antimicrobial Properties

Fuc2Ac exhibits significant antimicrobial activity against various pathogens. Research indicates that this compound can inhibit bacterial growth, suggesting its potential as a therapeutic agent in treating infections. In particular, it has shown efficacy against Gram-positive bacteria and certain fungi, which may be attributed to its ability to disrupt cell wall synthesis or interfere with metabolic pathways .

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | High |

| Gram-negative bacteria | Moderate |

| Fungi | Moderate |

Immunomodulatory Effects

Fuc2Ac has been implicated in modulating immune responses. Studies demonstrate that it can enhance the activity of macrophages, leading to increased phagocytosis and cytokine production. This immunomodulatory effect is crucial for developing therapies aimed at enhancing immune responses in immunocompromised individuals or during infections .

Cellular Mechanisms

The compound's biological effects are mediated through various cellular mechanisms:

- Cell Signaling Pathways : Fuc2Ac influences signaling pathways associated with inflammation and immune responses, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

- Gene Expression Modulation : It has been shown to alter the expression of genes involved in immune responses and cellular stress pathways .

Study on Antimicrobial Efficacy

In a controlled study, Fuc2Ac was tested against Staphylococcus aureus and Escherichia coli. The results indicated that Fuc2Ac significantly reduced bacterial viability after 24 hours of exposure, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for S. aureus and 100 µg/mL for E. coli .

Immunomodulatory Effects in Macrophages

A recent study evaluated the effects of Fuc2Ac on macrophage activation. Macrophages treated with Fuc2Ac showed a marked increase in tumor necrosis factor-alpha (TNF-α) production compared to untreated controls. This suggests that Fuc2Ac may enhance macrophage-mediated immune responses, potentially aiding in infection control .

Pharmacokinetics

The pharmacokinetic profile of Fuc2Ac remains under investigation; however, preliminary studies suggest it is rapidly absorbed and metabolized in vivo. Its half-life and bioavailability will be critical factors in determining its therapeutic potential .

Q & A

Q. Table 1. Key NMR Assignments for 3-O-Fucopyranosyl-2-acetamido-2-deoxyglucopyranose

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Assignment |

|---|---|---|---|

| Fuc C1 | 5.12 | 99.8 | α-Linkage |

| GlcNAc C1 | 4.65 | 103.5 | β-Linkage |

| Acetamido | 2.05 (s) | 23.5, 175.2 | N-Acetyl |

| Data derived from D₂O spectra at 298 K . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.